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Compound of Interest

4-Methoxyphenyl
Compound Name:
triffluoromethanesulfonate

Cat. No.: B1630330

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on 4-methoxyphenyl trifluoromethanesulfonate. It delves into
the compound's core properties, synthesis, applications, and handling, with a focus on the
practical insights and scientific principles that govern its use in modern organic chemistry.

Introduction: The Strategic Advantage of a Triflate

4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate,
is a highly valuable reagent in organic synthesis. Its utility stems from the
trifluoromethanesulfonyl group (-SO2CFs or triflate, -OTf), one of the most effective leaving
groups known in chemistry. This property allows for the facile activation of the phenolic oxygen
of 4-methoxyphenol, transforming it into a versatile electrophile for a wide range of carbon-
carbon and carbon-heteroatom bond-forming reactions.

Unlike traditional aryl halides (e.g., bromides or iodides), aryl triflates often exhibit superior
reactivity, enabling reactions to proceed under milder conditions with faster kinetics. This guide
provides an in-depth look at this powerful synthetic tool, moving from its fundamental properties
to its practical application in cornerstone reactions such as the Suzuki-Miyaura coupling.

Section 1: Core Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to
its successful application in any experimental setting.
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Chemical Structure and Identifiers

The molecule consists of a 4-methoxyphenyl group linked to a trifluoromethanesulfonate ester.
This structure is key to its reactivity, combining an electron-rich aromatic system with a super

leaving group.

Table 1: Key Identifiers and Physicochemical Properties
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Parameter Value Reference(s)

CAS Number 66107-29-7 [11[2][3]

Molecular Formula CsH7F304S [1]14]

Molecular Weight 256.20 g/mol [11[3]
4-methoxyphenyl

IUPAC Name ypheny [1]

trifluoromethanesulfonate

Common Synonyms

4-Methoxyphenyl triflate,
Trifluoromethanesulfonic Acid

4-Methoxyphenyl Ester

[5](6]

Colorless to light yellow/orange

Appearance . [61[7]
clear liquid

Boiling Point 125°C @ 18 mmHg [7]

Density 1.416 g/cm3 [7]
COC1=CC=C(C=C1)0S(=0)

SMILES [4]

(FO)C(F)(FF

Section 2: Synthesis of 4-Methoxyphenyl

Trifluoromethanesulfonate

The preparation of an aryl triflate from its corresponding phenol is a robust and high-yielding
transformation. This process is fundamental to unlocking the synthetic potential of the phenolic
hydroxyl group.

Underlying Chemistry: The "Triflation" Reaction

The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic
anhydride (Tf20). The causality behind this choice is twofold:

 Electrophilicity: The sulfur atom in Tf20 is highly electrophilic due to the presence of two
oxygen atoms and the powerful electron-withdrawing trifluoromethyl group.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/579337
https://www.fishersci.ca/shop/products/4-methoxy-2-trimethylsilyl-phenyl-trifluoromethanesulfonate-tci-america-2/p-7132893
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7375345.htm
https://pubchemlite.lcsb.uni.lu/e/compound/579337
https://www.tcichemicals.com/MX/en/p/M2044
https://pubchemlite.lcsb.uni.lu/e/compound/579337
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7375345.htm
https://pubchemlite.lcsb.uni.lu/e/compound/579337
https://www.sigmaaldrich.com/HK/zh/product/aldrich/526967
https://www.rsc.org/suppdata/c6/ra/c6ra03192g/c6ra03192g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra03192g/c6ra03192g1.pdf
https://www.mdpi.com/2073-4352/15/8/673
https://www.mdpi.com/2073-4352/15/8/673
https://www.mdpi.com/2073-4352/15/8/673
https://www.tcichemicals.com/MX/en/p/M2044
https://www.benchchem.com/product/b1630330?utm_src=pdf-body
https://www.benchchem.com/product/b1630330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Base-Mediation: A non-nucleophilic base, typically pyridine, is required. Its role is to
deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide ion. This
phenoxide then readily attacks the electrophilic sulfur of Tf20. The steric hindrance of
pyridine prevents it from competing as a nucleophile.

The result is the formation of the highly stable triflate ester and pyridinium triflate salt, which
can be easily removed during aqueous workup.

Experimental Protocol: Synthesis from 4-Methoxyphenol

This protocol is adapted from established methodologies for the preparation of aryl triflates.[5]
Step 1: Reaction Setup

In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-
methoxyphenol (1.0 eq, e.g., 1.24 g, 10 mmol).

Under an inert atmosphere (Nitrogen or Argon), dissolve the phenol in anhydrous
dichloromethane (DCM, ~40 mL).

Cool the solution to 0 °C using an ice-water bath.
Step 2: Reagent Addition

To the stirred solution, add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) via syringe. Stir for 10
minutes.

Slowly, add trifluoromethanesulfonic anhydride (Tf20) (1.1 eq, e.g., 1.86 mL, 11 mmol)
dropwise over 15 minutes using a syringe. Caution: Tf20 is corrosive and reacts violently
with water. Handle with extreme care in a fume hood.

Step 3: Reaction and Monitoring
 Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol
spot is consumed.
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Step 4: Workup and Purification
e Quench the reaction by slowly adding deionized water (~20 mL).
o Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).

o Combine the organic layers and wash sequentially with 1M HCI (2 x 20 mL), saturated
NaHCOs solution (2 x 20 mL), and brine (1 x 20 mL).

e Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under
reduced pressure to yield the crude product.

« If necessary, purify the crude triflate by flash column chromatography on silica gel.
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Caption: Workflow for the synthesis of 4-methoxyphenyl trifluoromethanesulfonate.
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Section 3: Core Application in Suzuki-Miyaura Cross-
Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for constructing C(sp?)-C(sp?)
bonds, forming biaryl structures common in pharmaceuticals and materials science. Aryl
triflates are exceptional substrates for this transformation.

Mechanistic Advantage over Aryl Halides

The key to the Suzuki reaction is the initial oxidative addition of the aryl electrophile to a
Palladium(0) catalyst. The C-O bond of an aryl triflate is weaker and more polarized than the C-
Br bond of an aryl bromide. This leads to a lower activation energy for the oxidative addition
step, which is often the rate-determining step of the catalytic cycle. Consequently, reactions
with triflates can be run at lower temperatures and often complete in less time.[5]

Table 2: Comparative Performance in 4-Methoxybiphenyl Synthesis[5]

Method A: Aryl Method B: Aryl .
Parameter ] . Rationale
Triflate Halide

Triflate is derived from
4-Methoxyphenyl ) )
Precursor ) 4-Bromoanisole the corresponding
Triflate
phenol.

The triflate route can
) ) provide higher yields
Typical Yield 85-95% 74-91% o
under optimized

conditions.

Aryl triflates exhibit
o faster reaction kinetics
Reaction Time 1-4 hours 1-12 hours ) o
due to easier oxidative

addition.

The higher reactivity
) of the triflate group
Reaction Temp. Room Temp. to 80 °C 50-100 °C ]
allows for milder

conditions.
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Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-methoxybiphenyl.[5]
Step 1: Reagent Preparation

e To an oven-dried Schlenk flask, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 eq,
e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and powdered
potassium phosphate (KsPOa4) (2.0 eq, e.g., 425 mg, 2.0 mmol).

e Add the palladium catalyst, such as Palladium(ll) acetate (Pd(OAc)z, 2 mol%, 4.5 mg) and a
suitable phosphine ligand, such as tricyclohexylphosphine (PCys, 4 mol%, 22.4 mg).

Step 2: Reaction Execution

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add a degassed solvent, such as 1,4-dioxane or toluene (5 mL).

Heat the mixture to 80 °C and stir for 1-4 hours.

Monitor the reaction by TLC or GC-MS.
Step 3: Workup and Purification

» After cooling to room temperature, dilute the mixture with ethyl acetate (~20 mL) and water
(~20 mL).

o Separate the organic layer, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain pure 4-
methoxybiphenyl.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Section 4: Spectroscopic Characterization

While experimental spectra should be obtained for each batch, the following provides the
expected characteristic signals for 4-methoxyphenyl trifluoromethanesulfonate based on its
structure.

e 1H NMR (Proton NMR):

o ~ 7.2 ppm (d, 2H): Two aromatic protons ortho to the triflate group, appearing as a
doublet.

o ~ 6.9 ppm (d, 2H): Two aromatic protons ortho to the methoxy group, appearing as a
doublet. This upfield shift is due to the electron-donating effect of the -OCHs group.

o ~ 3.8 ppm (s, 3H): Three protons of the methoxy (-OCHs) group, appearing as a sharp
singlet.

e 13C NMR (Carbon NMR):

o ~ 158 ppm (quaternary C): Aromatic carbon attached to the methoxy group.

(¢]

~ 145 ppm (quaternary C): Aromatic carbon attached to the triflate group.

[¢]

~ 123 ppm (aromatic CH): Aromatic carbons ortho to the triflate group.

[¢]

~ 115 ppm (aromatic CH): Aromatic carbons ortho to the methoxy group.

[e]

~118.7 ppm (g, J = 320 Hz, CFs): The carbon of the trifluoromethyl group, appearing as a
guartet due to coupling with the three fluorine atoms.

o ~55.6 ppm (CHs): The carbon of the methoxy group.

* IR (Infrared) Spectroscopy:

o ~1420 cm~1 & ~1210 cm~1: Strong characteristic S=O stretching absorptions from the
sulfonate group.

o ~ 1250 cm~1: C-O stretching for the aryl ether.
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o ~ 1140 cm~1: Strong C-F stretching absorption from the trifluoromethyl group.

Section 5: Safety, Handling, and Storage

As a reactive chemical, proper handling of 4-methoxyphenyl trifluoromethanesulfonate is
critical for laboratory safety.

e Hazard Identification: The compound is classified as an irritant. It is known to cause skin
irritation and serious eye irritation.[7][8] Ingestion and inhalation should be avoided.

» Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.[8]
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile).
o Skin Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.

e Handling:

o

Always handle this reagent in a well-ventilated chemical fume hood.[8]

[¢]

Avoid all personal contact, including inhalation.[8]

[¢]

Prevent contact with moisture, as triflates can be sensitive to hydrolysis.

[e]

Grounding and non-sparking tools should be considered if handling large quantities,
although the compound itself has a high flash point.

o Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]

o Some suppliers recommend refrigeration (2-8°C) for long-term storage to ensure stability.

[7]

Conclusion
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4-Methoxyphenyl trifluoromethanesulfonate is a superior alternative to traditional aryl
halides for many advanced synthetic applications. Its high reactivity, driven by the excellent
leaving group ability of the triflate moiety, allows for efficient C-C bond formation under mild
conditions. By understanding its properties, synthesis, and the mechanistic principles behind its
application, researchers can effectively leverage this reagent to streamline the synthesis of
complex molecules in pharmaceutical and materials science discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethanesulfonate-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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